BenchChemオンラインストアへようこそ!

N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide

Physicochemical property Lipophilicity N-alkylation

This N-methylindole-phenylpiperazine carboxamide combines a privileged indole-3-carboxamide scaffold with a critical N-methyl substituent that eliminates the indolic N-H donor, alters π-electron density, and increases lipophilicity relative to the N-H analog (CAS 899736-37-9). Minor N-alkyl variations have been shown to modulate biochemical IC₅₀ values by >10-fold and shift metabolic stability and permeability profiles. Procure as a structurally differentiated standard for tubulin polymerization screening, ATPase/GPCR target probing, and QSPR model building to quantify N-alkylation effects on LogD, solubility, and stability. ≥95% purity ensures uninterrupted hit-to-lead campaigns.

Molecular Formula C20H22N4O
Molecular Weight 334.423
CAS No. 899990-27-3
Cat. No. B2440037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide
CAS899990-27-3
Molecular FormulaC20H22N4O
Molecular Weight334.423
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C20H22N4O/c1-22-15-18(17-9-5-6-10-19(17)22)21-20(25)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,21,25)
InChIKeyZALQOFIBGDDFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide (CAS 899990-27-3): Core Scaffold Identity and Baseline Characteristics


N-(1-Methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide is a synthetic small molecule (C₂₀H₂₂N₄O, MW 334.42 g·mol⁻¹) belonging to the indole-3-carboxamide class, featuring a central urea linkage connecting a 1-methylindole moiety to an N-phenylpiperazine group . The compound is primarily supplied as a research-grade chemical (≥95% purity) for non‑human, non‑therapeutic applications . Its indole‑piperazine‑carboxamide architecture is a privileged scaffold in medicinal chemistry, historically associated with diverse target engagement profiles including kinase, GPCR, and ATPase modulation [1].

Why N-(1-Methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide Cannot Be Replaced by Its N-H, N-Ethyl, or N-Benzyl Analogs


The 1‑methyl substituent on the indole ring is not a passive structural feature; it eliminates the indolic N–H hydrogen‑bond donor, alters the electron density of the indole π‑system, and increases lipophilicity (ClogP) relative to the N–H analog . In closely related phenylindole series, even minor N‑alkyl variations (Me vs. Et vs. iPr) have been shown to modulate biochemical IC₅₀ values by >10‑fold and to shift metabolic stability and cellular permeability profiles [1]. Consequently, procurement of a close analog—such as the N–H derivative (CAS 899736‑37‑9) or the N‑benzyl derivative (CAS 899753‑55‑0)—without direct comparative data risks introducing uncharacterized changes in target potency, ADME properties, and off‑target liability.

Quantitative Differentiation Evidence for N-(1-Methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide


Molecular Weight and Lipophilicity Shift Relative to N-H Indole Analog

The N‑methyl substitution increases molecular weight by 14.03 Da (from 320.39 to 334.42 g·mol⁻¹) compared to the N–H indole analog (CAS 899736‑37‑9) . The removal of the indole N–H hydrogen‑bond donor and the addition of a methyl group are expected to raise the computed octanol‑water partition coefficient (ClogP) by approximately 0.5–0.7 log units, based on fragment‑based calculations for similar indole‑piperazine pairs [1]. This concerted change can significantly affect aqueous solubility, passive membrane permeability, and plasma protein binding.

Physicochemical property Lipophilicity N-alkylation

Purity and Supply Consistency Advantage for Reproducible Screening

The target compound is routinely supplied at ≥95% purity with batch‑specific QC (NMR, HPLC) , whereas the N–H analog (CAS 899736‑37‑9) is offered at 98% purity from a separate vendor . While the absolute purity difference (3 percentage points) is modest, the consistent availability of the N‑methyl analog from a dedicated stock ensures inter‑batch reproducibility in high‑throughput screening campaigns—a factor often overlooked when sourcing less‑frequently stocked analogs.

Purity Quality control Screening reproducibility

Indole‑Piperazine Carboxamide Class‑Level Tubulin Polymerization Inhibition Potential

Patent disclosures covering indole‑3‑carboxamide and indole‑piperazine hybrids demonstrate that compounds within this chemotype can inhibit tubulin polymerization and exhibit antiproliferative activity across multiple cancer cell lines [1]. While no direct IC₅₀ value is publicly available for N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide itself, the 1‑methylindole‑phenylpiperazine architecture matches the pharmacophoric requirements outlined in the patent for colchicine‑site binding and microtubule disruption. This provides a testable hypothesis for procurement: the compound is a credible starting point for tubulin‑targeted probe development, with the N‑methyl group conferring differentiated lipophilicity and metabolic stability relative to N–H or N‑benzyl congeners.

Tubulin polymerization Anticancer Indole scaffold

High‑Impact Application Scenarios for N-(1-Methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide


Early‑Stage Tubulin Polymerization Inhibitor Probe Development

Procure this compound as a structurally differentiated entry point for tubulin polymerization inhibition screening. The N‑methylindole‑phenylpiperazine core satisfies the pharmacophoric elements described in patent US20090142832 [1], while the methyl group provides a physicochemical handle for subsequent SAR expansion—modulating lipophilicity and metabolic stability without introducing a chiral center.

Physicochemical Property Benchmarking in Indole‑Piperazine Series

Use the compound as a reference standard to quantify the impact of indole N‑alkylation on key drug‑like properties. Directly compare measured LogD, kinetic solubility, and microsomal stability against the N–H (CAS 899736‑37‑9) and N‑ethyl analogs to establish quantitative structure‑property relationship (QSPR) models that guide lead optimization.

High‑Throughput Screening Library Diversification

Incorporate this compound into diversity‑oriented screening decks to probe ATPase (e.g., p97/VCP) or GPCR targets for which indole‑piperazine carboxamides have shown privileged scaffold characteristics [2]. The compound’s consistent commercial availability (≥95% purity, refer to chemenu.com ) minimizes hit‑to‑lead delays caused by resynthesis of out‑of‑stock analogs.

Quote Request

Request a Quote for N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.